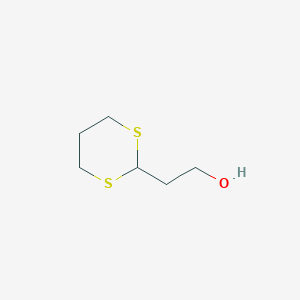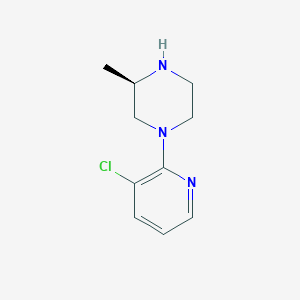
(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine
Descripción general
Descripción
(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine acts as a competitive antagonist of the NMDA receptor by binding to the receptor site that is normally occupied by the neurotransmitter glutamate. By blocking the binding of glutamate, (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the cell. This leads to a reduction in synaptic plasticity and can have a range of effects on neuronal function.
Biochemical and Physiological Effects:
(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that is involved in learning and memory. (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine has also been shown to induce seizures in animal models, which has led to its use as a research tool in the study of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine is its selectivity for the NMDA receptor, which allows for the specific manipulation of this receptor in experimental settings. However, the use of (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine can also have limitations, as its effects on neuronal function can be complex and may depend on factors such as the dose and timing of administration.
Direcciones Futuras
There are several future directions for research on (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine, including the exploration of its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to understand the complex effects of (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine on neuronal function and to identify potential therapeutic targets for the development of new drugs. Finally, the development of new synthesis methods for (R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine and related compounds may also be an area of future research.
Aplicaciones Científicas De Investigación
(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine has been extensively studied for its potential use as a research tool in the fields of neuroscience and pharmacology. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
(3R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-7-14(6-5-12-8)10-9(11)3-2-4-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHUFGHPYQTYIP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470154 | |
| Record name | (3R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-chloropyridin-2-yl)-3-methylpiperazine | |
CAS RN |
393513-95-6 | |
| Record name | (3R)-1-(3-Chloropyridin-2-yl)-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

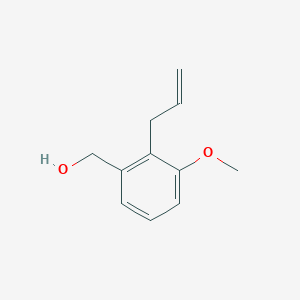

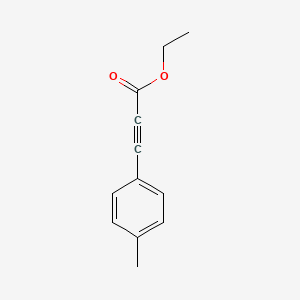



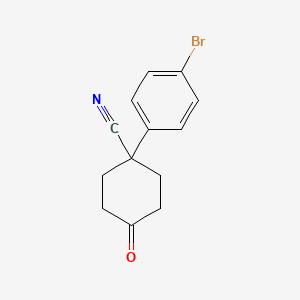

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
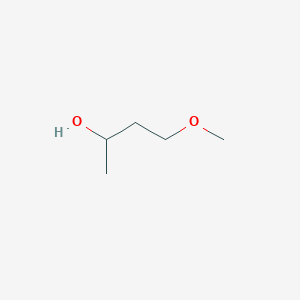
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)

